7-Methyl-4-indancarbonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 7-Methyl-4-indancarbonitrile involves multi-component reactions, demonstrating the versatility and efficiency of synthesizing complex molecules. For instance, a practical and cost-effective procedure has been developed for synthesizing 7-methyl-2-naphthalenecarbonitrile, showcasing methodologies that might be applicable to 7-Methyl-4-indancarbonitrile synthesis (Koshio et al., 2005). Additionally, the one-pot, three-component synthesis approach for 7-azaindole derivatives highlights the potential for creating diverse molecules from simple precursors, which could be adapted for 7-Methyl-4-indancarbonitrile (Vilches-Herrera et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-Methyl-3-(2-Methylphenyl)-but-1-ene-1,1-dicarbonitrile (MMBD), provides insights into the arrangement of atoms and the spatial orientation of functional groups. X-ray diffraction studies reveal detailed geometric parameters, highlighting the importance of intramolecular interactions (Grabowski et al., 1996). Such analyses are crucial for understanding the reactivity and physical properties of 7-Methyl-4-indancarbonitrile.
Chemical Reactions and Properties
The reactivity of compounds similar to 7-Methyl-4-indancarbonitrile can be demonstrated through various chemical transformations. For example, the efficient synthesis of novel diazepinodicarbonitriles through sequential aldol condensation reactions suggests that 7-Methyl-4-indancarbonitrile could undergo similar reactions to form complex heterocyclic systems, providing insights into its chemical properties (Tarakanov et al., 2016).
Physical Properties Analysis
The physical properties of 7-Methyl-4-indancarbonitrile and related compounds are influenced by their molecular structure. Studies on compounds like 7-methoxy-1H-indazole highlight the role of substituents and molecular geometry in determining properties such as crystal packing and hydrogen bonding patterns, which directly affect the compound's solubility, melting point, and stability (Sopková-de Oliveira Santos et al., 2002).
Chemical Properties Analysis
The chemical properties of 7-Methyl-4-indancarbonitrile can be deduced from studies on structurally related compounds. For instance, the synthesis and study of disperse dyes derived from pyridine-3-carbonitrile derivatives reveal how the presence of specific functional groups affects reactivity towards diazonium salts, providing insight into potential reactivities of 7-Methyl-4-indancarbonitrile (Ashkar et al., 2012).
Scientific Research Applications
Synthesis of Condensed Coumarin Derivatives
Research by Dekić et al. (2007) explored the synthesis of new condensed coumarin derivatives starting from related carbonitrile compounds. Their work led to the creation of novel compounds with potential applications in the development of organic materials and pharmaceuticals. This study underscores the importance of carbonitrile derivatives in facilitating diverse chemical syntheses (Dekić et al., 2007).
Applications in Photopolymerization Monitoring
Ortyl and Popielarz (2012) evaluated the use of hydroxycoumarin-carbonitrile derivatives as fluorescent probes for monitoring cationic photopolymerization processes. Their findings suggest that such compounds can withstand the conditions of cationic polymerization and provide accurate monitoring, highlighting their utility in the field of materials science (Ortyl & Popielarz, 2012).
Electroanalytical Sensing Applications
Sanjuán et al. (2016) demonstrated the application of boron-doped diamond electrodes for the electroanalytical detection of 7-methylguanine, a biomarker for DNA methylation, suggesting the potential of carbonitrile derivatives in developing sensitive biosensors for health and disease diagnostics (Sanjuán et al., 2016).
Synthesis of Anticoagulant Precursors
A practical and cost-effective procedure for synthesizing 7-methyl-2-naphthalenecarbonitrile, a precursor to anticoagulant agents, was developed by Koshio et al. (2005). This highlights the role of carbonitrile derivatives in pharmaceutical manufacturing (Koshio et al., 2005).
Development of Fluorescent Sensors
Manickam and Iyer (2020) reported the creation of a fluorescent sensor based on a dicyanovinyl-substituted phenanthridine fluorophore for detecting cyanide ions in aqueous media. This application is particularly relevant for environmental monitoring and safety (Manickam & Iyer, 2020).
Safety And Hazards
While specific safety and hazard information for 7-Methyl-4-indancarbonitrile was not found, it is important to handle all chemicals with appropriate safety measures. This includes using personal protective equipment and following proper storage and disposal procedures10.
Future Directions
While specific future directions for 7-Methyl-4-indancarbonitrile were not found, the development of new drugs and therapeutic modalities often involves the exploration and modification of existing compounds11. Therefore, 7-Methyl-4-indancarbonitrile could potentially be explored for its therapeutic potential in the future.
properties
IUPAC Name |
7-methyl-2,3-dihydro-1H-indene-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-5-6-9(7-12)11-4-2-3-10(8)11/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRBGVCXMGQYPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065852 | |
Record name | 1H-Indene-4-carbonitrile, 2,3-dihydro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-4-indancarbonitrile | |
CAS RN |
15085-20-8 | |
Record name | 2,3-Dihydro-7-methyl-1H-indene-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15085-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-4-indancarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015085208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC229345 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indene-4-carbonitrile, 2,3-dihydro-7-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indene-4-carbonitrile, 2,3-dihydro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-METHYL-4-INDANCARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6ZRS54SCX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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